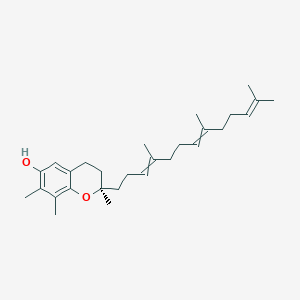

(R)-2,7,8-trimethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl)chroman-6-ol

Description

®-2,7,8-trimethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl)chroman-6-ol is a member of the chromanol family, which is structurally related to vitamin E. This compound is known for its potent antioxidant properties and is commonly found in various natural sources, including certain vegetable oils and grains.

Properties

Molecular Formula |

C28H42O2 |

|---|---|

Molecular Weight |

410.6 g/mol |

IUPAC Name |

(2R)-2,7,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/t28-/m1/s1 |

InChI Key |

OTXNTMVVOOBZCV-MUUNZHRXSA-N |

Isomeric SMILES |

CC1=C(C=C2CC[C@@](OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |

Canonical SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,7,8-trimethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl)chroman-6-ol typically involves the condensation of a chromanol derivative with a polyunsaturated isoprenoid chain. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound is usually carried out through the extraction from natural sources, followed by purification processes such as chromatography. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2,7,8-trimethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl)chroman-6-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.

Reduction: Reduction reactions can convert the chromanol ring to a chroman ring, altering its biological activity.

Substitution: The hydroxyl group on the chromanol ring can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions include quinones, chroman derivatives, and various substituted chromanols, each with distinct biological and chemical properties.

Scientific Research Applications

®-2,7,8-trimethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl)chroman-6-ol has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying antioxidant mechanisms and the effects of structural modifications on antioxidant activity.

Biology: This compound is studied for its role in protecting cells from oxidative stress and its potential therapeutic applications in preventing degenerative diseases.

Medicine: Research has shown its potential in treating conditions related to oxidative stress, such as cardiovascular diseases and certain types of cancer.

Industry: It is used in the formulation of dietary supplements and cosmetic products due to its antioxidant properties.

Mechanism of Action

The primary mechanism of action of ®-2,7,8-trimethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl)chroman-6-ol involves scavenging free radicals and reactive oxygen species, thereby preventing cellular damage. It interacts with molecular targets such as lipid membranes and proteins, stabilizing them and preventing oxidative degradation. The compound also modulates various signaling pathways involved in inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

Tocopherols: These are similar in structure but have a saturated side chain, making them less effective as antioxidants compared to tocotrienols.

Tocotrienols: These compounds have an unsaturated side chain, similar to ®-2,7,8-trimethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl)chroman-6-ol, and exhibit higher antioxidant activity.

Uniqueness

The unique feature of ®-2,7,8-trimethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl)chroman-6-ol is its high antioxidant activity due to the presence of an unsaturated isoprenoid side chain. This structural characteristic enhances its ability to interact with and neutralize free radicals, making it more effective in preventing oxidative damage compared to its saturated counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.